molecular formula C10H12O B13608067 4-Ethyl-2-methylbenzaldehyde

4-Ethyl-2-methylbenzaldehyde

Cat. No.: B13608067
M. Wt: 148.20 g/mol
InChI Key: STDAPSJLHHSAPO-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts formylation of toluene derivatives using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the formylation process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed:

    Oxidation: 4-Ethyl-2-methylbenzoic acid.

    Reduction: 4-Ethyl-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can disrupt cellular antioxidation processes, leading to oxidative stress and potential antimicrobial effects . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

    4-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position.

    2-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the 4-position and has the methyl group at the 2-position.

    4-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the 2-position.

Uniqueness: 4-Ethyl-2-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and physical properties.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-ethyl-2-methylbenzaldehyde

InChI

InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

STDAPSJLHHSAPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)C

Origin of Product

United States

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